molecular formula C15H8F4N2O B13774800 2,2,2-trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanone

2,2,2-trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanone

Cat. No.: B13774800
M. Wt: 308.23 g/mol
InChI Key: ZNLMBTYMJKDZCS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanone is a fluorinated organic compound It is characterized by the presence of trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanone typically involves the reaction of 4-fluorophenylhydrazine with 2,2,2-trifluoroacetophenone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the indazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of 2,2,2-trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: A related compound with similar trifluoromethyl and phenyl groups.

    2,2,2-Trifluoro-1-phenylethanone: Another similar compound with a trifluoromethyl group attached to a phenyl ring.

    1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone: A compound with additional chlorine substituents on the phenyl ring.

Uniqueness

2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanone is unique due to the presence of both the indazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C15H8F4N2O

Molecular Weight

308.23 g/mol

IUPAC Name

2,2,2-trifluoro-1-[1-(4-fluorophenyl)indazol-5-yl]ethanone

InChI

InChI=1S/C15H8F4N2O/c16-11-2-4-12(5-3-11)21-13-6-1-9(7-10(13)8-20-21)14(22)15(17,18)19/h1-8H

InChI Key

ZNLMBTYMJKDZCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=C(C=C3)C(=O)C(F)(F)F)C=N2)F

Origin of Product

United States

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